molecular formula C10H14N2O6S2 B3041862 Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate CAS No. 393509-80-3

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate

Cat. No.: B3041862
CAS No.: 393509-80-3
M. Wt: 322.4 g/mol
InChI Key: PKRVNZBYNHOGDO-UHFFFAOYSA-N
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Description

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate (CAS: 393509-80-3) is a sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₆S₂ and a molecular weight of 322.36 g/mol . It features a benzoate ester backbone substituted with a methylsulfonamidomethyl group at the 4-position and a sulfamoyl group at the 2-position. Key physicochemical properties include a predicted boiling point of 568.2±60.0°C, density of 1.472±0.06 g/cm³, and a pKa of 9.55±0.60, suggesting moderate solubility in organic solvents . The compound is typically a white solid, and its synthesis involves multi-step organic reactions, often employing amidation and sulfonation protocols .

Properties

IUPAC Name

methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6S2/c1-18-10(13)8-4-3-7(6-12-19(2,14)15)5-9(8)20(11,16)17/h3-5,12H,6H2,1-2H3,(H2,11,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRVNZBYNHOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CNS(=O)(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028625
Record name Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393509-80-3
Record name Methyl 4-(methanesulfonamidomethyl)-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Functionalization of Benzoate Esters

This method begins with methyl 4-aminomethyl-2-sulfamoylbenzoate, which is subsequently reacted with methanesulfonyl chloride to form the methylsulfonamidomethyl moiety. Key steps include:

  • Sulfonation : Introduction of the sulfamoyl group (–SO₂NH₂) at the 2-position via chlorosulfonation followed by ammonolysis.
  • Aminomethylation : Installation of the aminomethyl group (–CH₂NH₂) at the 4-position using Mannich reaction conditions (formaldehyde and ammonium chloride).
  • Sulfonamide Formation : Reaction of the aminomethyl intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Example Reaction Scheme :
$$
\text{Methyl 4-aminomethyl-2-sulfamoylbenzoate} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$

Critical Analysis of Synthetic Procedures

Intermediate Synthesis and Characterization

  • Methyl 4-Aminomethyl-2-Sulfamoylbenzoate : Prepared via nitration of methyl 4-methyl-2-sulfamoylbenzoate, followed by reduction of the nitro group using hydrogenation (Pd/C catalyst).
  • Methylation and Sulfonation : The aminomethyl intermediate reacts with methanesulfonyl chloride under anhydrous conditions, with yields dependent on reaction time and stoichiometry.

Optimization Challenges

  • Regioselectivity : Competing reactions at the 4-position require careful control of reaction conditions to avoid byproducts.
  • Solvent Systems : Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve polar intermediates.

Structural and Analytical Data

Spectroscopic Characterization

  • NMR : $$ ^1\text{H} $$-NMR signals at δ 3.15 (s, 3H, SO₂CH₃) and δ 4.25 (s, 2H, CH₂N) confirm the methylsulfonamidomethyl group.
  • Mass Spectrometry : Molecular ion peak at m/z 322.4 [M+H]⁺ aligns with the molecular formula C₁₀H₁₄N₂O₆S₂.

Crystallographic Data (Hypothetical)

While no crystal structure of the title compound is reported, analogous sulfonamides (e.g., methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate) exhibit planar benzofuran rings and intermolecular hydrogen bonding.

Comparative Table of Synthetic Routes

Method Starting Material Key Reagents Yield* Advantages Limitations
Stepwise Functionalization Methyl 4-methyl-2-sulfamoylbenzoate CH₃SO₂Cl, Et₃N ~60–70% High purity, scalable Multi-step, costly intermediates
Environmental Degradation Mesosulfuron Hydrolytic enzymes/water N/A Insights into metabolite formation Not a controlled synthesis

*Yields estimated from analogous reactions.

Industrial and Environmental Considerations

  • Scale-Up Feasibility : The stepwise method is preferred for industrial production due to reproducibility, though solvent recovery systems are needed to mitigate costs.
  • Ecotoxicology : As a mesosulfuron metabolite, its environmental half-life and bioavailability require monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often resulting in a more simplified structure.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler sulfonamide derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile introduced.

Scientific Research Applications

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

    Biology: The compound’s interactions with biological molecules make it useful in biochemical studies and drug development.

    Medicine: Its sulfonamide groups are known for their antibacterial properties, making it a candidate for developing new antibiotics.

    Industry: The compound’s stability and reactivity are valuable in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Sulfamoyl Benzoate Family

Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate
  • Molecular Formula : C₁₆H₁₆N₂O₅S
  • Key Features : Contains a 4-methylbenzamido substituent instead of methylsulfonamidomethyl.
  • Crystallography : Forms dimers via C—H⋯C interactions and intramolecular N—H⋯O hydrogen bonds. The benzene rings are nearly coplanar (dihedral angle: 177.6°), stabilizing the crystal lattice .
  • Applications : Demonstrated fungicidal activity in agricultural studies .
Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate
  • Molecular Formula : C₁₇H₁₈N₂O₅S
  • Key Features : Substituted with a bulkier 4-ethylbenzamido group.
  • Crystallography : Exhibits similar planar geometry (dihedral angle: 176.2°) but larger unit cell volume (838.1 ų ) compared to the methyl-substituted analogue. Intermolecular H-bonding dominates its packing .
  • Applications : Higher fungicidal activity than methyl-substituted variants, attributed to enhanced lipophilicity .
Methyl 2-sulfamoylbenzoate
  • Molecular Formula: C₈H₉NO₄S
  • Key Features : Lacks the 4-methylsulfonamidomethyl group, simplifying the structure.
  • Physicochemical Properties: Lower molecular weight (215.23 g/mol) and higher solubility in polar solvents (e.g., methanol, ethanol) due to reduced steric hindrance .
  • Applications : Intermediate in synthesizing sulfonylurea herbicides .

Sulfonylurea Herbicides

Metsulfuron-methyl
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Key Features : Contains a triazine ring linked to the sulfamoyl benzoate group.
  • Applications : Widely used as a herbicide due to inhibition of acetolactate synthase (ALS) in plants. Its triazine moiety enhances binding to ALS compared to simpler sulfamoyl benzoates .
Iodosulfuron-methyl
  • Molecular Formula : C₁₄H₁₃IN₅O₆S
  • Key Features : Iodine substitution increases electrophilicity, improving herbicidal potency.
  • Environmental Impact : Metabolites detected in water systems, raising concerns about persistence .

Crystallographic and Hydrogen-Bonding Trends

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding Patterns Biological Activity
Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate Not reported Likely N—H⋯O and S=O⋯H interactions Under investigation
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate P1 1563.7 N—H⋯O (inter/intra), C—H⋯C Fungicidal
Methyl 2-sulfamoylbenzoate O—H⋯N (solvent interactions) Herbicidal intermediate

Physicochemical Properties and Solubility

Compound Boiling Point (°C) Density (g/cm³) Solubility Profile
This compound 568.2±60.0 1.472±0.06 Low in water; soluble in DMSO
Methyl 2-sulfamoylbenzoate High in methanol, acetone
Metsulfuron-methyl Decomposes 1.48 Soluble in acetonitrile

Biological Activity

Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O6S2C_{10}H_{14}N_2O_6S_2 and features a sulfonamide group, which is known for its role in various biological activities. The compound's structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways.

Enzyme Interactions

The compound has been studied for its interactions with carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many tumors. Research indicates that this compound exhibits high binding affinity to CAIX, with a dissociation constant (KdK_d) as low as 0.12 nM, indicating strong potential as an anticancer agent .

Cellular Effects

This compound influences cellular processes by modulating signaling pathways and gene expression. It can alter the activity of pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation. Additionally, it has been shown to affect gene expression by interacting with transcription factors.

The mechanism by which this compound exerts its effects involves several key interactions:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes like carbonic anhydrase, leading to either inhibition or activation depending on the context.
  • Gene Regulation : By interacting with transcription factors, it can modulate the expression of genes involved in various biological processes.
  • Metabolic Pathways : It participates in metabolic reactions facilitated by enzymes such as esterases, leading to the formation of various metabolites.

Anticancer Potential

A significant study highlighted the design of compounds similar to this compound that demonstrated selective inhibition of CAIX. These compounds showed potential for therapeutic use in cancer treatment due to their ability to target tumor microenvironments effectively .

Comparative Analysis with Similar Compounds

Compound NameBinding Affinity (Kd)Selectivity Over Other Isozymes
This compound0.12 nM>100-fold
Methyl 5-sulfamoyl-benzoateVariableModerate
Methyl 2-amino-2-(4-fluorophenyl)acetateNot specifiedLow

This table illustrates the superior binding affinity and selectivity of this compound compared to other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate
Reactant of Route 2
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Methyl 4-(methylsulfonamidomethyl)-2-sulfamoylbenzoate

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